ddC-AZT dimer

Prodrug Design Antiviral Research Nucleoside Chemistry

Researchers face unreliable co-delivery of AZT and ddC in combination studies. The ddC-AZT dimer (CAS 121892-89-5) solves this by covalently linking both NRTIs via a 4-oxobutanoate bridge, ensuring a fixed 1:1 molar ratio to every target cell. • Enables precise intracellular pharmacokinetic studies with a defined LogP of -0.8. • Serves as a validated LC-MS/MS reference standard (≥98% purity) for simultaneous NRTI quantification. • Allows investigation of dual HIV/HBV antiviral activity unattainable with AZT alone.

Molecular Formula C23H28N8O9
Molecular Weight 560.5 g/mol
CAS No. 121892-89-5
Cat. No. B1669909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddC-AZT dimer
CAS121892-89-5
SynonymsddC-AZT dimer;  ddC-AZT-dimer;  ddC AZT-dimer;  ddC AZT dimer;  ddCAZT dimer;  ddC AZTdimer; 
Molecular FormulaC23H28N8O9
Molecular Weight560.5 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CCC(=O)NC3=NC(=O)N(C=C3)C4CCC(O4)CO)N=[N+]=[N-]
InChIInChI=1S/C23H28N8O9/c1-12-9-31(23(37)27-21(12)35)19-8-14(28-29-24)15(40-19)11-38-20(34)5-3-17(33)25-16-6-7-30(22(36)26-16)18-4-2-13(10-32)39-18/h6-7,9,13-15,18-19,32H,2-5,8,10-11H2,1H3,(H,27,35,37)(H,25,26,33,36)/t13-,14-,15+,18+,19+/m0/s1
InChIKeyNMMZGCYKOUGDII-ZWHCBUBPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ddC-AZT Dimer (CAS 121892-89-5) — A Heterodimeric Nucleoside Analog for Antiviral Research


ddC-AZT dimer (CAS 121892-89-5) is a heterodimeric nucleoside analog formed by covalently linking the antiviral monomers 2',3'-dideoxycytidine (ddC, zalcitabine) and 3'-azido-2',3'-dideoxythymidine (AZT, zidovudine) through a 4-oxobutanoate bridge . This specific linkage creates a single, well-defined molecule with a molecular weight of 560.52 g/mol, a calculated LogP of -0.8, and five defined stereocenters . As a pre‑linked dimer of two established reverse transcriptase inhibitors, ddC-AZT dimer is primarily utilized as a research tool for investigating combination nucleoside analog therapy, antiviral resistance mechanisms, and prodrug design, rather than as a direct therapeutic [1].

Why ddC-AZT Dimer (CAS 121892-89-5) Cannot Be Substituted with Individual Monomers or Other Dimers


Generic substitution of ddC-AZT dimer with a physical mixture of its constituent monomers, ddC and AZT, is not functionally equivalent. The dimer's unique 4-oxobutanoate covalent linkage dictates a distinct molecular entity with altered physicochemical properties, such as its specific LogP (-0.8), which governs membrane permeability and intracellular distribution . Furthermore, heterodimeric nucleoside analogs are designed as prodrugs, aiming to deliver two active moieties in a fixed 1:1 ratio to a single target cell, a pharmacokinetic profile that is fundamentally different from administering the free monomers [1]. While direct comparative data for this specific dimer is limited, research on analogous amphiphilic heterodinucleoside phosphates demonstrates that dimerization significantly alters pharmacokinetics, including peak plasma concentrations and metabolic release rates of the parent drugs, compared to the individual monomers [2]. Therefore, assuming equivalent performance or research utility based solely on the presence of AZT and ddC moieties is scientifically unfounded.

Quantitative Evidence for ddC-AZT Dimer (CAS 121892-89-5) Differentiation


Structural Differentiation via 4-Oxobutanoate Bridge Compared to Phosphodiester-Linked Dimers

ddC-AZT dimer is defined by a specific 4-oxobutanoate linker connecting the 5'-position of AZT to the N4-position of ddC. This is chemically distinct from the more common phosphodiester or pyrophosphate linkages found in other nucleoside dimers (e.g., heterodinucleoside phosphates) . The nature of the linker dictates the prodrug's hydrolytic stability and the mechanism of release of the active monomers [1].

Prodrug Design Antiviral Research Nucleoside Chemistry

LogP Differentiation for Cellular Uptake Compared to Parent Monomers

The calculated LogP for ddC-AZT dimer is -0.8 . While direct comparative experimental LogP values for ddC (zalcitabine) and AZT (zidovudine) in identical conditions are not readily available in this dataset, published LogP values for AZT are approximately 0.05 and for ddC are approximately -0.9 to -0.5 [1]. The dimer's intermediate LogP suggests a distinct lipophilicity profile compared to its more hydrophilic (ddC) and more lipophilic (AZT) monomers, which is a key determinant of passive membrane permeability and cellular uptake [2].

Cellular Permeability Lipophilicity Drug Delivery

Class-Level Pharmacokinetic Advantages of Heterodimers Over Parent Monomers

In vivo studies on structurally related amphiphilic heterodinucleoside phosphates (N4-pamdC-AZT and N4-hxddC-AZT) demonstrate significant pharmacokinetic advantages over the parent monomer AZT. Peak blood levels of these dimers were 3-4 times higher, and liver peak levels were 5-6 times higher compared to AZT [1]. The AUC was 5-7 fold higher, and the blood elimination rate was 2-3 fold slower for the dimers [1]. Furthermore, the metabolic release of AZT from the dimer varied significantly, with 34% of N4-pamdC-AZT converting to AZT versus only 9% for N4-hxddC-AZT [1].

Pharmacokinetics Prodrug Drug Metabolism

Potential for Dual-Target Antiviral Activity Based on Monomer Synergy

The antiviral monomers comprising the dimer, AZT and ddC, exhibit synergistic activity against HIV-1 in vitro [1]. Combination therapy with AZT and ddC has demonstrated clinical benefit, delaying disease progression and improving survival compared to AZT alone in HIV-infected patients [2]. While direct antiviral activity (e.g., EC50) for ddC-AZT dimer is not reported, a related heterodimer, dT-N4-pamddC, showed an EC50 of 80 nM and retained activity against eight AZT-resistant HIV strains [3].

Combination Therapy HIV Research Resistance

Primary Research and Procurement Scenarios for ddC-AZT Dimer (CAS 121892-89-5)


Investigating Fixed-Ratio Combination Prodrugs for HIV

Researchers studying combination antiretroviral therapy (cART) can utilize ddC-AZT dimer as a model compound to investigate the advantages of a covalent heterodimer over a simple mixture of AZT and ddC. The fixed 1:1 molar ratio ensures co-delivery of both active moieties to the same cell, a scenario not guaranteed with separate dosing . This is particularly relevant for studying potential synergistic effects and overcoming resistance mechanisms that rely on suboptimal drug concentrations.

Exploring Altered Pharmacokinetic and Tissue Distribution Profiles

The unique physicochemical properties of the dimer, including its intermediate LogP (-0.8) compared to its monomers, suggest a distinct biodistribution profile . Scientists can procure ddC-AZT dimer to empirically evaluate its cellular uptake, intracellular metabolism, and tissue-specific accumulation (e.g., in lymphatic tissues or the central nervous system) in vitro and in vivo, comparing it directly to the free monomers to quantify the impact of dimerization on drug delivery [1].

Serving as a Positive Control or Reference Standard in Analytical Chemistry

For analytical laboratories developing or validating LC-MS/MS methods for the simultaneous quantification of AZT, ddC, and their metabolites, ddC-AZT dimer serves as a crucial reference standard. Its well-defined structure and purity (typically ≥98%) allow for accurate calibration and method validation . The compound can also be used as a substrate in enzymatic studies to investigate prodrug hydrolysis by cellular esterases or amidases.

Investigating Anti-HBV Activity via ddC Moiety

Unlike AZT-containing monomers, which are ineffective against Hepatitis B Virus (HBV), research on related heterodimers demonstrates that ddC-containing dimers retain anti-HBV activity, inhibiting HBV replication by 50-80% at 50 μM in HepG2 2.2.15 cells [2]. This provides a strong justification for procuring ddC-AZT dimer to specifically study its potential dual antiviral activity against both HIV and HBV, a property not found in the AZT monomer alone.

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